molecular formula C5H9NO4S B2885570 3-Aminotetrahydrothiophene-3-carboxylic acid 1,1-dioxide CAS No. 40057-27-0

3-Aminotetrahydrothiophene-3-carboxylic acid 1,1-dioxide

Cat. No. B2885570
CAS RN: 40057-27-0
M. Wt: 179.19
InChI Key: XEUBUJIFAOGRJM-UHFFFAOYSA-N
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Description

3-Aminotetrahydrothiophene-3-carboxylic acid 1,1-dioxide is a chemical compound with the formula C5H9NO4S and a molecular weight of 179.19 . It is used for research purposes .


Synthesis Analysis

The synthesis of 3-Aminotetrahydrothiophene-3-carboxylic acid 1,1-dioxide involves a Bucherer-Bergs reaction of 4,5-dihydro-3(2H)-thiophenone and subsequent alkaline hydrolysis of hydantoin .


Molecular Structure Analysis

The molecular structure of 3-Aminotetrahydrothiophene-3-carboxylic acid 1,1-dioxide is represented by the SMILES string: C1CS(=O)(=O)CC1(C(=O)O)N .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Aminotetrahydrothiophene-3-carboxylic acid 1,1-dioxide are not fully detailed in the search results. It is known that the compound is stored at room temperature .

Scientific Research Applications

Synthesis and Configuration Analysis

The compound has been synthesized through different chemical reactions, showcasing the versatility of its structural formation. For instance, research by Hatanaka and Ishimaru (1973) explored the synthesis of monomethylsubstituted 3-aminotetrahydrothiophene-3-carboxylic acids from 3-ketotetrahydrothiophenes, highlighting the Strecker and Bucherer-Bergs syntheses for stereoisomer production. The study also detailed the determination of configurations through NMR spectroscopy, providing insight into the structural nuances of these compounds (Hatanaka & Ishimaru, 1973).

Chemical Transformations and Reactions

The compound's utility in chemical transformations is evident from its role in the preparation of 3-oxotetrahydrothiophen dioxide. Mason et al. (1967) discussed the synthesis of 3-oxotetrahydrothiophen dioxide from 3-aminotetrahydrothiophen dioxide, utilizing oxidation and hydrolysis processes. This research opens pathways for further chemical modifications and applications of the compound in organic synthesis (Mason, Smith, Stern, & Elvidge, 1967).

Biosynthesis and Aroma Volatile Production

The compound's derivatives play a significant role in biosynthesis processes related to aroma volatile compounds. Nawrath et al. (2010) investigated the biosynthesis of 2‐Methyltetrahydrothiophen‐3‐one, an aroma volatile contributing to food aroma, in the bacterium Chitinophaga Fx7914. This study provided a comprehensive understanding of the biosynthetic pathway, highlighting the compound's significance in flavor chemistry and microbial metabolism (Nawrath, Gerth, Müller, & Schulz, 2010).

Enantiomer Synthesis

Research on synthesizing optically active enantiomers of 3-aminotetrahydrothiophene-3-carboxylic acids has been documented by Oba et al. (2013). The study describes a method involving the Bucherer–Bergs reaction, highlighting the production of racemic compounds and the subsequent separation of diastereomers. This research is crucial for understanding the compound's applications in pharmaceuticals and asymmetric synthesis (Oba, Shimabukuro, Ono, Doi, & Tanaka, 2013).

Radical Chemistry and Catalysis

The exploration of (amino)(carboxy) radicals derived from cyclic (alkyl)(amino) carbenes, as presented by Mahoney et al. (2015), showcases the potential of 3-Aminotetrahydrothiophene-3-carboxylic acid 1,1-dioxide derivatives in radical chemistry. This research underscores the stability and reactivity of such radicals, offering insights into their potential applications in synthetic chemistry and materials science (Mahoney, Martin, Thomas, Moore, Rheingold, & Bertrand, 2015).

properties

IUPAC Name

3-amino-1,1-dioxothiolane-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO4S/c6-5(4(7)8)1-2-11(9,10)3-5/h1-3,6H2,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEUBUJIFAOGRJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Aminotetrahydrothiophene-3-carboxylic acid 1,1-dioxide

CAS RN

40057-27-0
Record name 3-amino-1,1-dioxo-1lambda6-thiolane-3-carboxylic acid
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